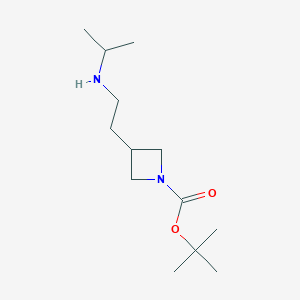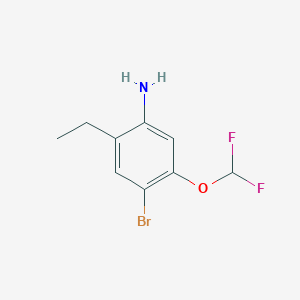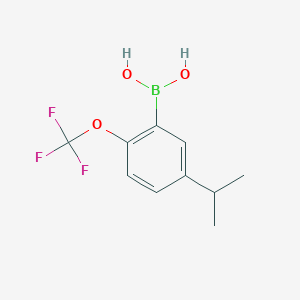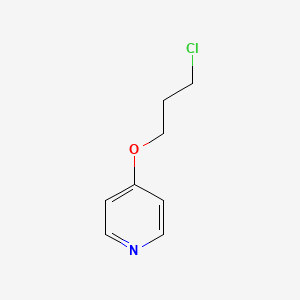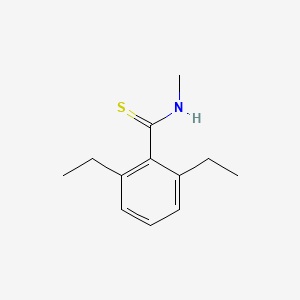![molecular formula C15H19N3 B13966171 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole](/img/structure/B13966171.png)
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is a complex organic compound that features a pyrazole ring substituted with a pyrrolidinylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then subjected to further reactions to introduce the pyrrolidinylphenyl group. The reaction conditions often involve the use of polar organic solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the pyrazole ring.
Scientific Research Applications
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a potential ligand for various biological targets.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features but lacking the pyrrolidinylphenyl group.
Pyrrolidine derivatives: Compounds that feature the pyrrolidine ring and have various biological activities.
Uniqueness
3,5-Dimethyl-4-[4-(2-pyrrolidinyl)phenyl]-1h-pyrazole is unique due to the combination of the pyrazole ring and the pyrrolidinylphenyl group. This combination can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H19N3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
3,5-dimethyl-4-(4-pyrrolidin-2-ylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H19N3/c1-10-15(11(2)18-17-10)13-7-5-12(6-8-13)14-4-3-9-16-14/h5-8,14,16H,3-4,9H2,1-2H3,(H,17,18) |
InChI Key |
VZTGEIYSLWCCMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)C3CCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



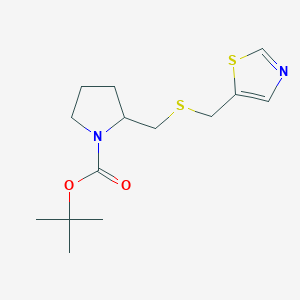
![Methyl 4-{[(tert-butoxycarbonyl)amino]methyl}-2-fluorobenzoate](/img/structure/B13966109.png)
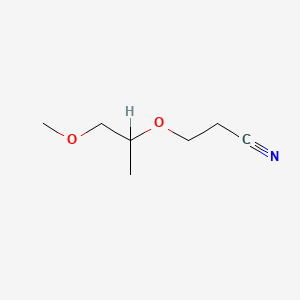
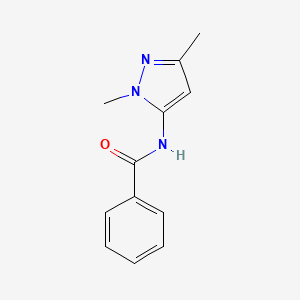
![4-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(ethylamino)-6-hydroxypyrimidine-5-carbonitrile](/img/structure/B13966124.png)
![2lambda6-Thia-3,10-diazatetracyclo[9.5.0.03,8.013,15]hexadeca-1(11),12,15-triene 2,2-dioxide](/img/structure/B13966129.png)
